molecular formula C16H14Cl3NO4S B2922210 benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate CAS No. 868212-27-5

benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate

Cat. No.: B2922210
CAS No.: 868212-27-5
M. Wt: 422.7
InChI Key: JCBSCVUDJRFSHP-UHFFFAOYSA-N
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Description

Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate is a chemical compound widely used in scientific research. It possesses diverse applications such as drug synthesis, material science, and organic chemistry investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate typically involves the reaction of benzyl carbamate with 1-(benzenesulfonyl)-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd-C).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂/Pd-C under atmospheric pressure.

    Substitution: NaOCH₃ in methanol or LiAlH₄ in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate is used in various scientific research fields:

    Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate involves its role as a protecting group for amines. It forms stable carbamate linkages with amine groups, preventing unwanted side reactions during synthetic processes. The compound can be selectively removed under specific conditions, such as catalytic hydrogenation, to release the free amine .

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[1-(benzenesulfonyl)-2-methylpropyl]carbamate: Similar structure but with a methyl group instead of trichloroethyl.

    t-Butyloxycarbonyl (Boc) Carbamate: Commonly used protecting group for amines, removed by strong acid.

    Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Another protecting group, removed by amine bases.

Uniqueness

Benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate is unique due to its stability and selective removal conditions. The trichloroethyl group provides additional steric hindrance, making it more resistant to certain reactions compared to other carbamates .

Properties

IUPAC Name

benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO4S/c17-16(18,19)14(25(22,23)13-9-5-2-6-10-13)20-15(21)24-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBSCVUDJRFSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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